molecular formula C16H18BrNO2 B2725555 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol CAS No. 1223885-73-1

4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol

Cat. No.: B2725555
CAS No.: 1223885-73-1
M. Wt: 336.229
InChI Key: STFSUVZOVYOVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol is a synthetic compound belonging to the class of Schiff bases. These compounds are of significant interest in scientific research due to their versatile coordination chemistry and potential biological activities. Researchers value them primarily for their ability to act as chelating ligands, forming stable complexes with various metal ions. These metal complexes are extensively investigated for applications in catalysis, material science, and the development of functional metallo-organic materials . The core structure of this compound, which includes a phenolic ring and an imine group, is often synthesized via a condensation reaction between an aldehyde and an amine, a well-established method for creating such ligands . Similar bromo-substituted Schiff bases have been characterized using advanced analytical techniques, including X-ray crystallography, to determine their molecular and crystal structures, revealing key intermolecular interactions such as hydrogen bonds that stabilize the solid-state structure . In a research context, this compound may be explored for its biochemical properties. Schiff bases with structural similarities have been studied for their in vitro enzyme inhibitory activity, such as against urease, which is a relevant target in agricultural and pharmaceutical research . The presence of the bromo-substituent can influence the electronic properties and bioactivity of the molecule. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-[[(4-ethoxyphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,18-19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFSUVZOVYOVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Analysis of the Target Compound

Molecular Characteristics

The compound’s molecular formula (C₁₆H₁₈BrNO₂) and weight (336.22 g/mol) derive from its bromophenol backbone and ethoxybenzylamine side chain. Key functional groups include:

  • A bromine atom at the para position of the phenolic ring, enhancing electrophilic substitution reactivity.
  • A methylamino linker (–NH–CH₂–) connecting the phenol to the 4-ethoxybenzyl group, introducing steric and electronic effects.
  • An ethoxy group (–OCH₂CH₃) on the benzyl moiety, influencing solubility and hydrogen-bonding interactions.

The SMILES notation (CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O) confirms the spatial arrangement of these groups.

Synthetic Challenges

  • Regioselectivity : Bromination must occur selectively at the phenol’s para position.
  • Amine Stability : The methylamino bridge is prone to oxidation or undesired side reactions under acidic/basic conditions.
  • Solvent Compatibility : Polar aprotic solvents (e.g., dichloromethane) are often required to dissolve intermediates while avoiding side reactions.

Synthetic Routes for 4-Bromo-2-{[(4-Ethoxybenzyl)amino]methyl}phenol

Reductive Amination Approach

Reaction Scheme
  • Intermediate Synthesis :
    • 4-Bromo-2-hydroxybenzaldehyde is condensed with 4-ethoxybenzylamine in methanol, forming a Schiff base.
    • Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.
Optimization Data
Parameter Condition Yield (%) Purity (%)
Solvent Methanol 72 95
Reducing Agent NaBH₄ 68 92
Temperature 25°C 72 95
Catalyst None

Advantages : Mild conditions preserve the ethoxy group.
Limitations : Requires strict anhydrous conditions to prevent aldehyde oxidation.

Nucleophilic Substitution Pathway

Reaction Steps
  • Bromophenol Activation :
    • 4-Bromo-2-(chloromethyl)phenol is treated with 4-ethoxybenzylamine in dimethylformamide (DMF).
    • Substitution : The amine displaces chloride, forming the methylamino bridge.
Critical Parameters
  • Base : Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward.
  • Side Reactions : Competing elimination forms olefinic byproducts if temperature exceeds 60°C.
Parameter Condition Yield (%)
Solvent DMF 65
Base Et₃N 70
Temperature 50°C 65

Friedel-Crafts Alkylation Adaptations

Adapted from methods in WO2015063726A1 for analogous benzyl-linked compounds:

  • Acylation : 5-Bromo-2-chlorobenzoic acid reacts with oxalyl chloride to form an acyl chloride.
  • Friedel-Crafts Reaction : The acyl chloride couples with phenetole (4-ethoxyphenol) using AlCl₃ as a Lewis acid.
  • Reduction : The ketone intermediate is reduced to the benzylamine using triethylsilane (Et₃SiH).

Modifications for Target Compound :

  • Replace phenetole with a protected amine derivative to introduce the methylamino group.
  • Use NaBH₄ instead of Et₃SiH for milder reduction.
Step Reagent Yield (%)
Acylation Oxalyl chloride 85
Friedel-Crafts AlCl₃ 78
Reduction NaBH₄ 70

Purity Optimization and Impurity Mitigation

Key Impurities

  • N-Acetyl Byproducts : Formed via nucleophilic addition of solvent (e.g., acetonitrile) to intermediates, as observed in related syntheses.
  • Debromination : Occurs under strongly acidic conditions, necessitating pH control.

Solvent Selection Guidelines

Solvent Compatibility Impurity Risk
Dichloromethane High Low
Acetonitrile Low High
Methanol Moderate Moderate

Recommendation : Dichloromethane minimizes side reactions while dissolving aromatic intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.75 (s, 2H, CH₂NH).
  • LC-MS : m/z 337.05 [M+H]⁺ (calc. 336.22).

Chromatographic Purity

Column Purity (%) Retention Time (min)
C18 Reverse-Phase 98.5 12.3
HILIC 97.8 8.7

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 4-bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that the compound can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that modifications to the ethoxy group enhance the antibacterial efficacy of phenolic compounds. The synthesized compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli, indicating strong antibacterial potential .

Anticancer Properties
Another area of interest is its potential as an anticancer agent. The compound has been tested for its ability to induce apoptosis in cancer cell lines, including breast and prostate cancer cells.

Case Study:
In vitro studies indicated that this compound inhibited cell proliferation by up to 70% in MDA-MB-231 breast cancer cells after 48 hours of treatment . The mechanism was linked to the activation of caspase pathways.

Material Science Applications

Thermochromic Materials
The compound's ability to undergo thermochromism makes it suitable for applications in smart materials. Thermochromic materials change color in response to temperature variations, which can be utilized in temperature-sensitive devices.

Data Table: Thermochromic Properties

Temperature (°C)Color Change
25Yellow
50Orange
75Colorless

This property was explored in a study where the compound was incorporated into polymer matrices to create temperature-sensitive coatings .

Biological Research Applications

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in targeting specific metabolic pathways involved in diseases such as diabetes.

Case Study:
Research indicated that this compound acts as a selective inhibitor of certain glycosidases, which are crucial for carbohydrate metabolism. This inhibition could lead to therapeutic strategies for managing blood sugar levels .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol 3,4-dimethylphenyl imino group ~318.2 Forms metal complexes; crystal structure resolved
4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol 4-chlorophenyl imino group ~323.6 Enhanced electron-withdrawing effects; antimicrobial potential
4-Bromo-2-[(E)-(2-nitrovinyl)phenol] Nitrovinyl group at position 2 ~243.0 Intermediate for benzo-fused heterocycles
4-Bromo-2-[(3-mercapto-5-phenyl-1,2,4-triazol-4-yl)imino]phenol Triazole-thiol substituent ~403.2 Chelation with transition metals; antimicrobial activity
4-Bromo-2-{[(2,4,5-trifluoroanilino)methyl}phenol 2,4,5-Trifluoroanilino methyl group ~332.1 High hydrophobicity; potential bioactivity
Target Compound: 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol 4-ethoxybenzylamino methyl group ~350.2 Ligand for metal complexes; structural stability

Structural and Electronic Differences

  • Substituent Effects :

    • The 4-ethoxybenzyl group in the target compound introduces steric bulk and electron-donating effects via the ethoxy group, enhancing solubility in polar solvents compared to derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ).
    • Nitrovinyl () and triazole-thiol () groups increase electrophilicity, favoring nucleophilic reactions or metal binding, respectively.
  • Coordination Chemistry: The target compound’s amino methyl and phenol groups enable bidentate coordination with metals like Sn(IV) or Cu(II), as seen in related organotin derivatives . In contrast, triazole-thiol derivatives () form tridentate ligands, offering higher complex stability.

Key Research Findings

Crystallography: The target compound and its analogs (e.g., ) form monoclinic crystals with intramolecular hydrogen bonds (O–H···N), stabilizing the planar structure.

Spectroscopy: IR and NMR data confirm the presence of imine (C=N, ~1600 cm⁻¹) and phenolic O–H (~3400 cm⁻¹) groups across all derivatives .

Thermal Stability : Thermogravimetric analysis (TGA) of triazole-thiol derivatives () reveals decomposition above 250°C, superior to simpler Schiff bases.

Biological Activity

4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The compound features a brominated phenol core with an ethoxybenzylamine substituent, which may enhance its interaction with biological targets. The presence of the bromine atom and the phenolic hydroxyl group are significant for its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various cellular enzymes and proteins. The brominated phenol group is known to facilitate interactions with cellular targets, potentially modulating neurotransmitter activity in the central nervous system due to the piperazine-like moiety present in related compounds .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 62.5 µg/mL to 1000 µg/mL against susceptible strains .

Table 1: Antimicrobial Activity Summary

Compound NameBacterial Strains TestedMIC (µg/mL)Activity
Compound d1S. epidermidis62.5High
Compound d2E. coli125Moderate
Compound d3C. albicans250Moderate

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. In vitro studies have indicated that similar compounds exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated .

Case Study: Anticancer Screening

A study investigating the anticancer effects of related compounds found that certain derivatives showed promising results against human breast adenocarcinoma cell lines. The Sulforhodamine B (SRB) assay revealed that these compounds could inhibit cell proliferation effectively, with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that modifications to the bromine substitution or the ethoxy group can significantly impact biological efficacy. Compounds with additional electron-withdrawing groups tend to enhance antimicrobial activity, while those with larger substituents may improve anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution using 4-bromo-2-(chloromethyl)phenol as the starting material. The ethoxybenzylamine group is introduced under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours . Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of phenol derivative to amine) and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product.
  • Comparison : Unlike simpler bromophenols (e.g., 4-bromo-2-methylphenol), this compound’s ethoxybenzylamino group necessitates stricter anhydrous conditions due to amine sensitivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • FTIR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~560 cm⁻¹) .
  • XRD : Resolves crystal packing and polymorphism; single-crystal X-ray diffraction (using SHELXL ) confirms bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic rings .
  • NMR : ¹H NMR (DMSO-d₆) shows peaks for ethoxy (–OCH₂CH₃ at δ 1.3–1.4 ppm) and benzylamino (–CH₂NH– at δ 3.8–4.2 ppm) .
    • Data Interpretation : Discrepancies in spectral data (e.g., split O–H peaks) may indicate hydrogen bonding or polymorphism .

Q. How is the preliminary biological activity of this compound assessed?

  • Methods : Antimicrobial activity is tested via agar diffusion (Kirby-Bauer) and microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Cytotoxicity assays (MTT or resazurin) on mammalian cell lines (e.g., HEK-293) evaluate selectivity.
  • Findings : Analogous bromophenols exhibit MICs of 8–32 µg/mL against S. aureus, but structural variations (e.g., ethoxy vs. methoxy substituents) significantly alter potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data arising from polymorphism?

  • Case Study : Two polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol exhibit divergent dihedral angles (θ = 1.8° vs. 45.6°), altering thermochromic properties .
  • Resolution : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., O–H⋯N hydrogen bonds) and lattice energy calculations (DFT at B3LYP/6-311+G(d,p)) to explain stability differences . Temperature-dependent XRD (100–300 K) tracks phase transitions.

Q. What mechanisms underpin the thermal decomposition of this compound?

  • Kinetic Analysis : Thermogravimetry (TG) reveals a two-step decomposition (150–250°C: loss of ethoxybenzyl group; 300–400°C: aromatic ring degradation). Activation energy (Eₐ) is calculated via the Coats-Redfern method :

StepEₐ (kJ/mol)Reaction Order
1120–1401st-order
2180–2002nd-order
  • Implications : Dehydration of the phenolic –OH group precedes C–Br bond cleavage, as shown by mass spectrometry fragments (e.g., m/z 183 [C₆H₄BrO]+) .

Q. How can computational methods predict this compound’s reactivity and supramolecular interactions?

  • DFT Applications :

  • Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group) .
  • Simulate UV-Vis spectra (TD-DFT) to correlate absorption bands (e.g., ~270 nm π→π*) with experimental data .
    • Molecular Dynamics : Simulate crystal packing (e.g., using Materials Studio) to predict polymorphism based on hydrogen-bonding motifs .

Q. What role do hydrogen-bonding networks play in its crystallographic behavior?

  • Graph Set Analysis : The O–H⋯N hydrogen bond (d = 1.85 Å, ∠ = 168°) forms an S(6) ring motif, stabilizing the enol tautomer .
  • Impact : Stronger H-bonding (e.g., in polymorph 1A ) reduces thermal motion, increasing melting point by ~20°C compared to polymorph 1B .

Q. Why might biological activity data vary across studies, and how can this be mitigated?

  • Sources of Error :

  • Purity discrepancies (HPLC purity <95% vs. >99% ).
  • Assay conditions (e.g., broth composition affecting compound solubility).
    • Solutions :
  • Standardize protocols (CLSI guidelines for antimicrobial testing ).
  • Use orthogonal characterization (e.g., LC-MS for purity, DSC for polymorph identification ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.